molecular formula C11H15BO3 B11755408 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid

2-(Cyclopropylmethoxy)-5-methylphenylboronic acid

Cat. No.: B11755408
M. Wt: 206.05 g/mol
InChI Key: HDCXPITXWUSFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-5-methylphenylboronic acid is an organic compound with the molecular formula C10H13BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid can be achieved through several methods, including the Suzuki-Miyaura coupling reaction and Negishi cross-coupling reaction. These reactions involve the formation of a carbon-carbon bond between the boronic acid and another organic molecule, allowing for the incorporation of the 2-(cyclopropylmethoxy)phenyl moiety into complex organic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of boronic acid derivatives in large-scale organic synthesis. The process typically includes the preparation of the boronic acid precursor, followed by its functionalization through various coupling reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-methylphenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features suggest potential use as a bioisostere in drug design, where it can mimic other functional groups in bioactive molecules.

    Material Science: The boronic acid functionality allows for self-assembly processes and the formation of covalent bonds with complementary functional groups, making it useful in the design of new materials such as sensors and optoelectronic devices.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The cyclopropylmethoxy group and the phenyl ring contribute to the compound’s overall binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid include other boronic acid derivatives with different substituents on the phenyl ring. Examples include:

    Phenylboronic acid: A simpler boronic acid with a phenyl ring and no additional substituents.

    4-Methoxyphenylboronic acid: A boronic acid with a methoxy group at the para position of the phenyl ring.

    Cyclopropylboronic acid: A boronic acid with a cyclopropyl group directly attached to the boron atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The cyclopropylmethoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and binding interactions. The methyl group on the phenyl ring further modifies its chemical behavior, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15BO3

Molecular Weight

206.05 g/mol

IUPAC Name

[2-(cyclopropylmethoxy)-5-methylphenyl]boronic acid

InChI

InChI=1S/C11H15BO3/c1-8-2-5-11(10(6-8)12(13)14)15-7-9-3-4-9/h2,5-6,9,13-14H,3-4,7H2,1H3

InChI Key

HDCXPITXWUSFAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC2CC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.